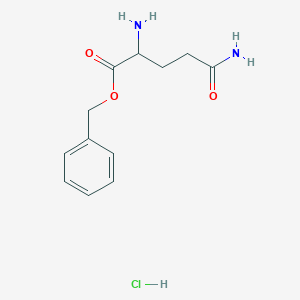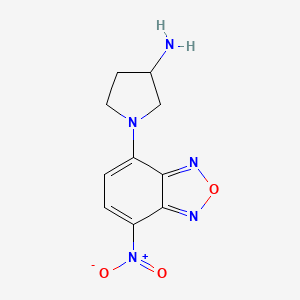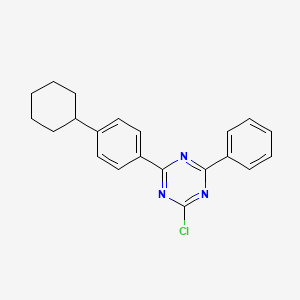
(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine is a chemical compound with the molecular formula C12H21N3O3 and a molecular weight of 255.31 g/mol . It is characterized by the presence of three methoxy groups attached to a benzene ring, along with three methanamine groups. This compound is primarily used for research purposes and is not intended for human consumption or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine typically involves the reaction of 2,4,6-trimethoxybenzene with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation and other side reactions . The reaction mixture is maintained at a temperature range of 2-8°C to ensure the stability of the intermediate compounds and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and recrystallization, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Studied for its potential pharmacological properties, although it is not used therapeutically.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and amine functionalities allow the compound to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with ethyl groups instead of methoxy groups.
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine: Contains fluorine atoms instead of methoxy groups.
Uniqueness
(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and interactions with other molecules. The methoxy groups can participate in various chemical reactions, such as oxidation and substitution, making this compound versatile for research applications .
Propiedades
Fórmula molecular |
C12H21N3O3 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
[3,5-bis(aminomethyl)-2,4,6-trimethoxyphenyl]methanamine |
InChI |
InChI=1S/C12H21N3O3/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6,13-15H2,1-3H3 |
Clave InChI |
SQLZCQHDGWPHFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1CN)OC)CN)OC)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)



![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)


